![molecular formula C16H20N4O2 B2740787 N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 440331-13-5](/img/structure/B2740787.png)
N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
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Overview
Description
N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide: is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopentyl group, a benzotriazinone moiety, and a butanamide chain, making it a molecule of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates to form the benzotriazinone ring, followed by the introduction of the cyclopentyl and butanamide groups under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the benzotriazinone ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)methylbenzamide
- N-cyclopentyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Uniqueness
N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O2, with a molecular weight of approximately 300.36 g/mol . The compound features a cyclopentyl group and a benzotriazine moiety, which are significant for its biological interactions.
Preliminary studies suggest that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and cancer. The presence of the benzotriazine core is associated with anticancer properties, while the cyclopentyl group may enhance lipophilicity, improving cell membrane penetration .
In Vitro Studies
In vitro assays have indicated that compounds with similar structural features exhibit significant biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzotriazine derivatives | Benzotriazine core | Anticancer |
Thiadiazole-based compounds | Thiadiazole ring | Anti-inflammatory |
N-cyclopentyl derivatives | Cyclopentyl group | Potential antimicrobial |
These findings suggest that this compound may possess similar activities due to its structural components.
Anti-inflammatory Effects
Research has demonstrated that small molecules targeting inflammatory cytokines can effectively reduce levels of IL-1β and TNF-α in vitro. Although direct studies on our compound are lacking, the potential for this compound to modulate inflammatory responses remains an area for further investigation .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies involving acylation reactions. A two-step synthesis process typically involves:
- Formation of the Benzotriazine Moiety : This can be synthesized through cyclization reactions involving appropriate precursors.
- Acylation with Butanamide : The final product is obtained by reacting the benzotriazine derivative with cyclopentyl butanamide under controlled conditions.
This synthetic route allows for modifications that could enhance the compound's biological activity or solubility .
Properties
IUPAC Name |
N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(17-12-6-1-2-7-12)10-5-11-20-16(22)13-8-3-4-9-14(13)18-19-20/h3-4,8-9,12H,1-2,5-7,10-11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVJMLCBOBZRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.